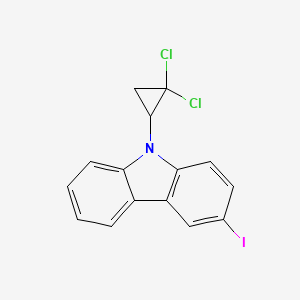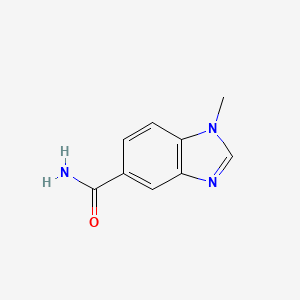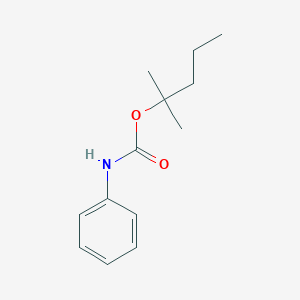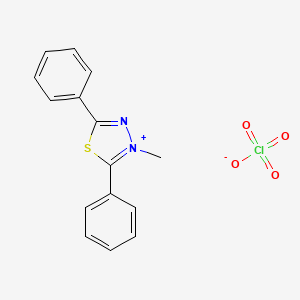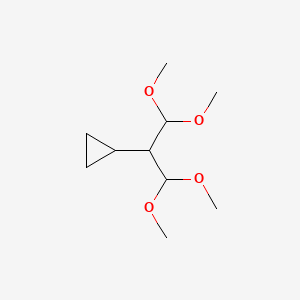
(1,1,3,3-Tetramethoxypropan-2-yl)cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1,3,3-Tetramethoxypropan-2-yl)cyclopropane is an organic compound with the molecular formula C10H20O4. It is a colorless liquid that serves as a protected form of malondialdehyde, a reactive reagent with poor storage properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,1,3,3-Tetramethoxypropan-2-yl)cyclopropane typically involves the reaction of malondialdehyde with methanol in the presence of an acid catalyst. This process results in the formation of the dimethyl acetal derivative, which is then further reacted to form the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: (1,1,3,3-Tetramethoxypropan-2-yl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield malonic acid derivatives, while reduction can produce alcohols .
科学研究应用
(1,1,3,3-Tetramethoxypropan-2-yl)cyclopropane has several applications in scientific research:
作用机制
The mechanism of action of (1,1,3,3-Tetramethoxypropan-2-yl)cyclopropane involves its hydrolysis to malondialdehyde, which then participates in various biochemical pathways. Malondialdehyde is a reactive aldehyde that can form adducts with proteins and nucleic acids, leading to cellular damage and oxidative stress . The compound’s effects are mediated through these interactions, making it a valuable tool in studying oxidative stress mechanisms .
相似化合物的比较
1,1,3,3-Tetramethoxypropane: A closely related compound with similar properties and applications.
1,1,2,2-Tetramethylcyclopropane: Another cyclopropane derivative with distinct chemical behavior.
Uniqueness: (1,1,3,3-Tetramethoxypropan-2-yl)cyclopropane is unique due to its ability to serve as a protected form of malondialdehyde, offering stability and ease of handling compared to free malondialdehyde . This makes it particularly useful in research settings where controlled release of malondialdehyde is required .
属性
CAS 编号 |
90252-99-6 |
|---|---|
分子式 |
C10H20O4 |
分子量 |
204.26 g/mol |
IUPAC 名称 |
1,1,3,3-tetramethoxypropan-2-ylcyclopropane |
InChI |
InChI=1S/C10H20O4/c1-11-9(12-2)8(7-5-6-7)10(13-3)14-4/h7-10H,5-6H2,1-4H3 |
InChI 键 |
NDDRQRBMTOWELK-UHFFFAOYSA-N |
规范 SMILES |
COC(C(C1CC1)C(OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


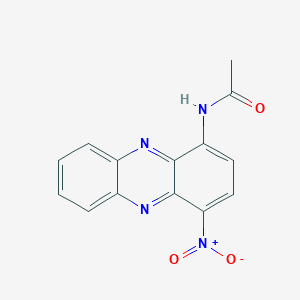
![5-{[(2-Ethylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14370958.png)
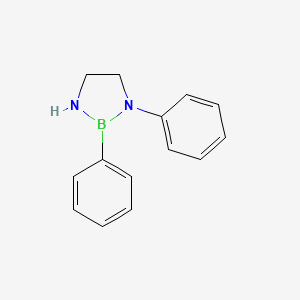
![2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14370972.png)
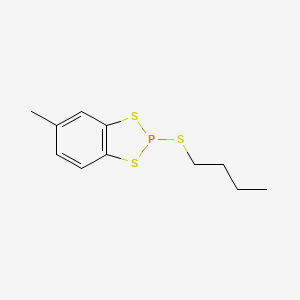
![3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide](/img/structure/B14370990.png)
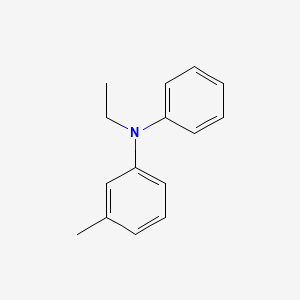
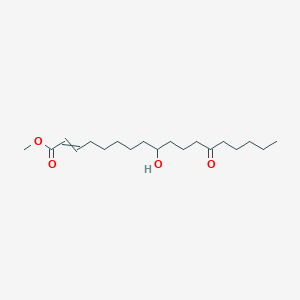
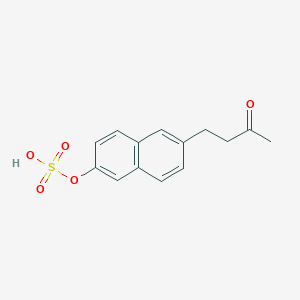
![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
